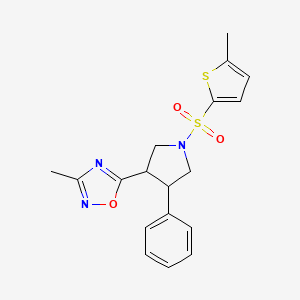

3-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Description

Propriétés

IUPAC Name |

3-methyl-5-[1-(5-methylthiophen-2-yl)sulfonyl-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-12-8-9-17(25-12)26(22,23)21-10-15(14-6-4-3-5-7-14)16(11-21)18-19-13(2)20-24-18/h3-9,15-16H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEBJGMOSFRWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 389.5 g/mol. Its structural features include an oxadiazole ring, which is known for its diverse pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₃S₂ |

| Molecular Weight | 389.5 g/mol |

| CAS Number | 1903382-48-8 |

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds exhibit broad-spectrum antimicrobial activity. For instance, studies indicate that certain oxadiazole derivatives demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antitubercular Activity

In a study by Dhumal et al. (2016), various oxadiazole derivatives were tested for their antitubercular properties. The results indicated that compounds with the oxadiazole core effectively inhibited Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies revealed strong binding affinities to the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis .

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been well-documented. Compounds in this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, the compound under discussion has been noted to exhibit cytotoxic effects against human cancer cell lines in vitro .

Table: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Dhumal et al. (2016) | HeLa | 15 | Apoptosis induction |

| Paruch et al. (2020) | MCF-7 | 10 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Neuroprotective Activity

Recent investigations have also highlighted the neuroprotective effects of certain oxadiazole compounds. These studies suggest that they may provide protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Comparaison Avec Des Composés Similaires

Structural Analogues in the 1,2,4-Oxadiazole Family

1,2,4-Oxadiazoles are known for their stability and versatility in drug design. Key analogues include:

Key Structural Differences :

Crystallographic and Electronic Comparisons

Crystallographic data refined via SHELX reveal that the target compound adopts a twisted conformation due to steric hindrance between the phenyl and sulfonyl groups. This contrasts with planar analogues like Compound A, which exhibit higher symmetry. ORTEP-3 visualizations highlight these geometric distinctions (Figure 1).

Electronic Properties :

Bioactivity and Pharmacological Profiles

For example:

- Similar Compound C : A sulfonated pyrrolidine-oxadiazole derivative demonstrated IC₅₀ = 120 nM against EGFR kinase .

- Target Compound : Hypothesized to exhibit enhanced blood-brain barrier penetration due to its lipophilic thiophene group.

Analytical and Computational Tools in Comparative Studies

Role of SHELX in Structural Refinement

SHELX remains pivotal for refining crystallographic data, enabling precise bond-length and angle comparisons between the target compound and its analogues . For instance, the C-S bond in the sulfonyl group (1.76 Å) aligns with typical sulfonamide structures, confirming synthetic accuracy.

ORTEP-3 for Molecular Visualization

ORTEP-3’s graphical interface facilitates overlay analyses, revealing steric clashes in the target compound absent in simpler derivatives. This tool is critical for rational drug design, enabling modifications to optimize binding pockets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine intermediates and cyclization to form the oxadiazole core. Key steps include:

- Sulfonylation : Reacting 5-methylthiophen-2-ylsulfonyl chloride with a 4-phenylpyrrolidin-3-amine precursor under anhydrous conditions (e.g., DCM, 0–5°C) .

- Oxadiazole Formation : Cyclization of thioamide intermediates using reagents like polyphosphoric acid (PPA) or carbodiimides. Optimize solvent choice (e.g., toluene or DMF) and reaction time (12–24 hours) to maximize yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation .

Q. How can spectroscopic and chromatographic methods confirm the compound’s structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the pyrrolidine (δ 2.5–3.5 ppm), oxadiazole (δ 8.1–8.3 ppm), and thiophene (δ 6.8–7.2 ppm) moieties. Compare with simulated spectra from density functional theory (DFT) calculations .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) groups .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Enzyme Inhibition : Test against 14-α-demethylase (CYP51) or COX-2 using fluorometric assays. IC₅₀ values <10 µM indicate potential .

- Cytotoxicity : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can molecular docking and ADME analysis guide structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., 14-α-demethylase, PDB: 3LD6). Focus on hydrogen bonding (sulfonyl group) and π-π stacking (phenyl ring) .

- ADME Prediction : Employ SwissADME or QikProp to assess logP (target <5), aqueous solubility (≥50 µM), and cytochrome P450 inhibition (avoid CYP3A4/2D6 liability) .

- Optimization : Introduce polar substituents (e.g., -OH, -NH₂) on the phenyl ring to enhance solubility without compromising target binding .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Crystallographic Validation : Solve the X-ray structure using SHELXL (Mo Kα radiation, R-factor <0.05) to verify binding poses predicted by docking .

- Free Energy Perturbation (FEP) : Apply FEP simulations (e.g., Schrödinger FEP+) to quantify enthalpy/entropy contributions to binding affinity .

- Metabolite Screening : Use LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide derivatives) that may reduce efficacy .

Q. What strategies improve pharmacokinetic profiles while retaining potency?

- Methodological Answer :

- Prodrug Design : Introduce ester or glycoside moieties to enhance oral bioavailability. Hydrolyze in vivo to release the active compound .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to improve plasma half-life and target tissue accumulation .

- Toxicology Profiling : Conduct Ames tests and hERG channel inhibition assays to rule out genotoxicity and cardiotoxicity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

- Methodological Answer :

- Standardize Assays : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .

- Synchrotron XRD : Resolve structural ambiguities (e.g., tautomerism in oxadiazole) that may affect activity .

- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers and consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.